9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound It features a pyrimido[1,2-g]purine core, which is a fused ring system combining pyrimidine and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenating agents, bases, and solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: shares structural similarities with other pyrimido[1,2-g]purine derivatives.
Other similar compounds: include those with different substituents on the pyrimido[1,2-g]purine core, such as various alkyl, aryl, or halogen groups.
Uniqueness
The uniqueness of 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21Cl2N5O2 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-27-20-19(21(31)30(23(27)32)14-16-8-9-17(24)18(25)12-16)29-11-5-10-28(22(29)26-20)13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13-14H2,1H3 |
InChI Key |
SAOMXJIIONRJOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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